methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate
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Overview
Description
Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of pyrrole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by esterification with methanol . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in key biological processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: A similar compound with a slightly different structure and properties.
Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate: Another derivative with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring and a keto ester group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-7(10)6-3-2-4-9-6/h2-4,9H,5H2,1H3 |
InChI Key |
QIQBNDJDFSRZMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CN1 |
Origin of Product |
United States |
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